molecular formula C19H18N2O3 B2353939 4-(4-ethoxybenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one CAS No. 1021137-14-3

4-(4-ethoxybenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one

Cat. No. B2353939
CAS RN: 1021137-14-3
M. Wt: 322.364
InChI Key: VDQKPGBLBMZJJE-UHFFFAOYSA-N
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Description

The compound “4-(4-ethoxybenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one” is a pyrazolone derivative. Pyrazolones are a class of compounds that have a five-membered ring structure with two nitrogen atoms and a ketone group . They are known for their diverse pharmacological activities, including anti-inflammatory, analgesic, antipyretic, and antimicrobial effects .


Molecular Structure Analysis

The molecular structure of this compound would include a pyrazolone ring, a phenyl ring attached to the 1-position of the pyrazolone, a methyl group attached to the 3-position, and an ethoxybenzoyl group attached to the 4-position .


Chemical Reactions Analysis

Pyrazolones can undergo a variety of chemical reactions, including condensation, substitution, and addition reactions, depending on the substituents present .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. For example, the presence of the ethoxy group might increase the compound’s solubility in organic solvents .

Scientific Research Applications

Environmental Persistence and Toxicity of Parabens

A study reviewed the occurrence, fate, and behavior of parabens in aquatic environments, indicating their widespread use in consumer products and their detection in water bodies. Despite treatments that eliminate them well from wastewater, parabens persist at low levels in effluents and surface water, raising concerns about their environmental impact and potential as weak endocrine disruptors (Haman, Dauchy, Rosin, & Munoz, 2015).

Antioxidant Activity of Heterocyclic Compounds

Research on isoxazolone derivatives, including their significant biological and medicinal properties, highlights the importance of heterocyclic compounds in drug development. These compounds serve as excellent intermediates for synthesizing various heterocycles, showcasing the versatility of heterocyclic chemistry in pharmaceutical research (Laroum, Boulcina, Bensouici, & Debache, 2019).

Bioactivities and Pharmacological Properties of Natural Compounds

A review on baicalein, a flavonoid compound, emphasizes its anti-cancer activities and mechanisms in hepatocellular carcinoma (HCC). This study exemplifies the potential of natural compounds in therapeutic applications and the importance of understanding their biological effects and underlying molecular mechanisms (Bie et al., 2017).

Mechanism of Action

The mechanism of action of a compound depends on its structure and the target it interacts with in the body. Pyrazolones have been found to inhibit the enzyme cyclooxygenase, which is involved in the production of prostaglandins that cause pain and inflammation .

Safety and Hazards

The safety and hazards of a compound depend on its structure and how it is used. Some pyrazolones have been associated with side effects such as allergic reactions and agranulocytosis .

Future Directions

The future directions for research on this compound would likely involve further studies to determine its pharmacological activities, potential uses, and safety profile .

properties

IUPAC Name

4-(4-ethoxybenzoyl)-5-methyl-2-phenyl-4H-pyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3/c1-3-24-16-11-9-14(10-12-16)18(22)17-13(2)20-21(19(17)23)15-7-5-4-6-8-15/h4-12,17H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDQKPGBLBMZJJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)C2C(=NN(C2=O)C3=CC=CC=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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